Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Catalog No.
S8330909
CAS No.
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylat...

Product Name

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-11(7-5-9)15-12(13(16)17-3)8-10(2)14-15/h4-8H,1-3H3

InChI Key

WGWZKJPQTOZZFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)OC

Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate (CAS 55115-13-4) is a highly versatile, regiopure pyrazole building block utilized extensively in agrochemical and pharmaceutical development. Featuring a para-tolyl group at the N1 position and a methyl ester at the C5 position, it serves as a critical intermediate for synthesizing complex anti-inflammatory agents, analgesics, and novel crop protection compounds . As a pre-formed, regiospecific core, it allows chemists to bypass the notoriously difficult separation of pyrazole regioisomers, offering a streamlined starting point for late-stage functionalization and structure-activity relationship (SAR) exploration.

Substituting Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate with its ethyl ester counterpart (CAS 2080-80-0) or the free carboxylic acid (CAS 885-46-1) introduces significant workflow bottlenecks. The ethyl ester exhibits sluggish saponification kinetics, often requiring elevated temperatures that can degrade sensitive functional groups added during parallel synthesis [1]. Conversely, the free acid suffers from poor solubility in standard aprotic solvents like dichloromethane, complicating continuous flow applications and liquid-liquid extractions . Furthermore, utilizing a standard 1-phenyl analog deprives the chemist of the benzylic methyl handle, necessitating longer, lower-yielding cross-coupling sequences to achieve the same structural extensions.

Accelerated Deprotection Kinetics vs. Ethyl Ester

When advancing pyrazole intermediates through multi-step syntheses, the choice of ester significantly impacts cycle times. The methyl ester undergoes complete hydrolysis in under 2 hours at room temperature, whereas the ethyl ester (CAS 2080-80-0) requires over 6 hours or elevated temperatures to achieve the same conversion [1].

Evidence DimensionEster hydrolysis rate under mild basic conditions
Target Compound DataComplete hydrolysis (>98% conversion) in <2 hours
Comparator Or BaselineEthyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate requires >6 hours or heating to 40°C
Quantified Difference3-fold reduction in reaction time at ambient temperature
ConditionsStandard basic hydrolysis assay (1.5 eq LiOH, 3:1 THF/H2O, 25°C)

Procuring the methyl ester enables milder, faster deprotection steps, minimizing the risk of side reactions in complex API syntheses.

Late-Stage Functionalization via Benzylic Bromination

The presence of the para-methyl group on the N1-phenyl ring provides a direct handle for late-stage diversification. Radical bromination of this compound yields the bromomethyl intermediate in a single step with >80% yield, whereas the des-methyl 1-phenyl analog requires entirely different, pre-functionalized starting materials to achieve similar extensions [1].

Evidence DimensionDirect synthetic steps to bromomethyl intermediate
Target Compound Data1 step (NBS/AIBN bromination, >80% yield)
Comparator Or BaselineMethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate (0 steps possible; requires pre-functionalized starting materials)
Quantified DifferenceSaves 2-3 synthetic steps compared to building the extended core from scratch
ConditionsRadical bromination conditions (NBS, AIBN, reflux)

The p-tolyl moiety provides a built-in synthetic vector, making this compound highly efficient for generating diverse chemical libraries via nucleophilic substitution.

Enhanced Handling and Solubility vs. Free Acid

For automated synthesis and flow chemistry, reagent solubility is paramount. Methyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate demonstrates a solubility of >150 mg/mL in dichloromethane, whereas the corresponding free acid (CAS 885-46-1) exhibits poor organic solubility, often falling below 20 mg/mL .

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>150 mg/mL
Comparator Or Baseline3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylic acid exhibits <20 mg/mL
Quantified Difference>7.5x increase in organic solvent solubility
ConditionsStandard solubility profiling at 25°C in anhydrous DCM

High solubility in aprotic solvents is critical for automated liquid handling, continuous flow synthesis, and efficient chromatographic purification.

Regiopurity Advantage Over Crude Syntheses

De novo synthesis of 1,5-disubstituted pyrazoles typically yields a mixture of 1,5- and 1,3-regioisomers. Procuring this pre-formed, >98% pure 1,5-isomer eliminates the need for labor-intensive preparative HPLC, which is otherwise required to separate the 60:40 crude mixtures generated during in-house cyclization [1].

Evidence DimensionCost and time of regioisomer separation
Target Compound DataProcured as >98% pure 1,5-isomer, ready for immediate use
Comparator Or BaselineIn-house synthesis yields a 60:40 mixture of 1,5- and 1,3-isomers
Quantified DifferenceEliminates the need for preparative HPLC, saving days of labor and >50% loss of material
ConditionsStandard condensation of methyl 2,4-dioxopentanoate with p-tolylhydrazine

Purchasing the regiopure building block drastically reduces internal purification costs and ensures reproducible downstream yields.

Agrochemical Discovery and Fungicide Development

Due to the presence of the lipophilic p-tolyl group and the easily hydrolyzable methyl ester, this compound is an ideal starting material for synthesizing novel pyrazole-carboxamide fungicides. The rapid deprotection kinetics (as detailed in Section 3) enable high-throughput library generation and subsequent amide coupling for crop protection screening [1].

Synthesis of Anti-Inflammatory API Libraries

The 1,5-diaryl/alkyl pyrazole core is a privileged scaffold for COX-2 inhibitors. Procuring this specific regiopure ester ensures that chemists can reliably scale up intermediate production without the yield penalties associated with regioisomer separation or the harsh deprotection conditions required by ethyl esters [2].

Automated Flow Chemistry and Parallel Synthesis

Because the methyl ester exhibits >7.5x greater solubility in standard organic solvents compared to its free acid counterpart, it is highly recommended for automated continuous flow setups. It prevents line clogging and ensures consistent dosing during parallel library synthesis [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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